molecular formula C8H13NO B3377920 5,5-Dimethyl-4-oxohexanenitrile CAS No. 136490-46-5

5,5-Dimethyl-4-oxohexanenitrile

Cat. No. B3377920
CAS RN: 136490-46-5
M. Wt: 139.19 g/mol
InChI Key: YZKROUJXYHDFMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,5-Dimethyl-4-oxohexanenitrile, also known as DMON, is a versatile compound that has gained significant attention in the scientific community due to its unique properties. This compound is widely used in various fields of research, including medicinal chemistry, organic synthesis, and material science.

Scientific Research Applications

Synthesis of Dihydrobenzofuran-3,3-dicarbonitriles

Dimedone is used in the synthesis of dihydrobenzofuran-3,3-dicarbonitriles. This synthesis, promoted by molecular iodine in a basic medium, involves a novel rearrangement leading to high yields and compatibility under simple reaction conditions (Medishetti et al., 2019).

Photolysis of 4-Chloroaniline

It plays a role in the study of the generation and reactivity of the 4-aminophenyl cation by the photolysis of 4-chloroaniline. The research suggests its involvement in forming specific chemical structures under certain conditions (Guizzardi et al., 2001).

Synthesis of 2-Amino-5-oxo-5,6,7,8-tetrahydro-4H-chromenes

Dimedone is a key component in the one-pot, three-component synthesis of 2-amino-5-oxo-5,6,7,8-tetrahydro-4H-chromenes. The synthesis uses silica-bonded S-sulfonic acid as a catalyst and is notable for its facile process and high yield (Aswin et al., 2014).

Spectrophotometric Analysis

Dimedone is employed in the spectrophotometric analysis of aldehydes. Its high specificity and sensitivity make it an excellent reagent for determining aldehydes in various samples (Mopper et al., 1983).

Ultrasound-Assisted [3 + 2]-Cycloaddition Reactions

The compound is involved in ultrasound-assisted [3 + 2]-cycloaddition reactions, indicating its utility in creating specific chemical structures under ultrasonic irradiation (Yavari & Fadakar, 2021).

Safety and Hazards

  • MSDS : Material Safety Data Sheet available .

Future Directions

: Sigma-Aldrich: 5,5-dimethyl-4-oxohexanenitrile

properties

IUPAC Name

5,5-dimethyl-4-oxohexanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO/c1-8(2,3)7(10)5-4-6-9/h4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZKROUJXYHDFMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)CCC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,5-Dimethyl-4-oxohexanenitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5,5-Dimethyl-4-oxohexanenitrile
Reactant of Route 2
Reactant of Route 2
5,5-Dimethyl-4-oxohexanenitrile
Reactant of Route 3
Reactant of Route 3
5,5-Dimethyl-4-oxohexanenitrile
Reactant of Route 4
Reactant of Route 4
5,5-Dimethyl-4-oxohexanenitrile
Reactant of Route 5
Reactant of Route 5
5,5-Dimethyl-4-oxohexanenitrile
Reactant of Route 6
Reactant of Route 6
5,5-Dimethyl-4-oxohexanenitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.